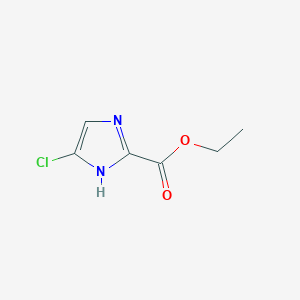

Ethyl 4-chloro-1H-imidazole-2-carboxylate

Description

The Prominence of Imidazole (B134444) Frameworks in Advanced Chemical Research

The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, is a fundamental structural motif in a vast number of biologically active compounds and advanced materials. nih.govnih.gov First identified in the 1840s, this aromatic system is a core component of natural products like the amino acid histidine, purines in DNA, and histamine. nih.gov The unique electronic characteristics of the imidazole scaffold, with its electron-rich nature, enable it to readily interact with a wide range of enzymes and receptors through hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.gov This has led to the extensive exploration of imidazole-based compounds in medicinal chemistry, resulting in the development of drugs with anticancer, antimicrobial, and anti-inflammatory properties. nih.gov

Beyond pharmaceuticals, imidazole frameworks are integral to the development of advanced materials known as Zeolitic Imidazolate Frameworks (ZIFs). rsc.orgresearchgate.net ZIFs are a class of metal-organic frameworks (MOFs) where metal ions are linked by imidazolate bridges, creating structures similar to traditional zeolites. rsc.orgresearchgate.netmdpi.com These materials exhibit high thermal and chemical stability, intrinsic porosity, and tunable functionalities, making them promising for applications in gas separation, catalysis, sensing, and drug delivery. rsc.orgresearchgate.netresearchgate.net The rapid expansion of research into both medicinal and materials science underscores the significant and continued prominence of the imidazole framework in modern chemical research. nih.govrsc.org

Strategic Importance of Halogenated Imidazole Esters as Synthetic Intermediates

Halogenated imidazole esters represent a strategically important class of synthetic intermediates due to the versatile reactivity imparted by the halogen and ester functional groups. The presence of a halogen atom, such as chlorine, on the imidazole ring provides a reactive handle for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. This allows for the introduction of diverse substituents and the construction of more complex molecular scaffolds. For instance, halogenated imidazoles have been synthesized and utilized in structure-activity relationship (SAR) studies to develop compounds with specific biological activities. nih.gov

The ester group, typically an ethyl or methyl carboxylate, offers another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other derivatizations. nih.gov Alternatively, the ester can be involved in reactions such as Grignard reactions to introduce other functional groups. jocpr.com The combination of a halogen and an ester on the imidazole core makes these compounds valuable building blocks for creating libraries of substituted imidazoles for various research applications, from medicinal chemistry to materials science. The synthesis of these intermediates can be achieved through various methods, including the cyclization of appropriately substituted precursors. nih.gov

Academic Research Trajectories for Ethyl 4-chloro-1H-imidazole-2-carboxylate

Academic and industrial research concerning this compound has primarily focused on its synthesis and its utility as a precursor for more complex molecules. A key area of investigation has been the development of efficient synthetic routes to this compound. One patented method describes a one-step synthesis which involves the reaction of a precursor compound with N-chlorosuccinimide in a suitable solvent. google.com This method highlights the efforts to create streamlined and economically viable processes for producing this intermediate.

The reactivity of this compound is centered around the chemical transformations of its chloro and ethyl carboxylate groups. Research has shown that related imidazole esters can undergo various reactions. For example, the ester group can be converted into other functionalities, and the halogen can be displaced in substitution reactions, paving the way for the synthesis of a wide array of derivatives. While specific research trajectories for the direct application of this compound are often part of larger synthetic campaigns, its role as a key intermediate is evident in the broader context of imidazole chemistry. For instance, related imidazole carboxylates are key intermediates in the synthesis of pharmaceuticals like Olmesartan. jocpr.comjocpr.com

Below is a data table outlining a one-step synthesis method for this compound. google.com

| Parameter | Value/Description |

| Starting Material (Compound A) | A suitable imidazole precursor |

| Chlorinating Agent | N-chlorosuccinimide (NCS) solution |

| Solvent | Dimethylformamide or N-methylpyrrolidone |

| Organic Acid (Catalyst) | Acetic acid, trifluoroacetic acid, or methanesulfonic acid |

| Reaction Temperature | -5 to 0 °C |

| Reaction Time | 15-20 hours |

| Product | This compound (Compound B) |

The following table presents key identifiers for this compound and related compounds for reference.

| Compound Name | Molecular Formula | CAS Number |

| This compound | C₆H₇ClN₂O₂ | Not explicitly found in searches |

| Ethyl 1H-imidazole-2-carboxylate | C₆H₈N₂O₂ | 33543-78-1 nih.govthermofisher.combldpharm.com |

| Ethyl 1H-imidazole-4-carboxylate | C₆H₈N₂O₂ | 23785-21-9 sigmaaldrich.comchemicalbook.combldpharm.com |

| Ethyl 4-methyl-1H-imidazole-2-carboxylate | C₇H₁₀N₂O₂ | 40253-44-9 chemsynthesis.com |

| Ethyl 4-bromo-1H-imidazole-2-carboxylate | C₆H₇BrN₂O₂ | N/A bldpharm.com |

| Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate | C₇H₉ClN₂O₂ | 128095-76-1 |

Structure

3D Structure

Properties

Molecular Formula |

C6H7ClN2O2 |

|---|---|

Molecular Weight |

174.58 g/mol |

IUPAC Name |

ethyl 5-chloro-1H-imidazole-2-carboxylate |

InChI |

InChI=1S/C6H7ClN2O2/c1-2-11-6(10)5-8-3-4(7)9-5/h3H,2H2,1H3,(H,8,9) |

InChI Key |

RVHLVAFFGGMXFG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C(N1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 4 Chloro 1h Imidazole 2 Carboxylate

General Strategies for Imidazole-2-carboxylate Synthesis

The synthesis of the imidazole (B134444) core, particularly with a carboxylate substituent at the C-2 position, is a well-established area of organic chemistry. These methods generally involve the formation of the five-membered ring from acyclic precursors through various bond-forming strategies.

Cyclization reactions are fundamental to forming the imidazole ring. These methods often involve the intramolecular formation of one or two bonds to close the ring.

From Amido-nitriles: A novel protocol involves the cyclization of amido-nitriles to create disubstituted imidazoles. rsc.org This method is noted for its mild conditions, which allow for the inclusion of various functional groups, including arylhalides and both aromatic and saturated heterocycles. rsc.org

From α-Acylaminoketones: These compounds can undergo ready cyclization in the presence of ammonium (B1175870) acetate (B1210297) and an anhydride (B1165640) to form the imidazole ring. wjpsonline.com

[3+2] Cycloaddition: This type of reaction is a powerful tool for constructing five-membered rings. For instance, a Zinc Chloride (ZnCl₂)-catalyzed [3+2] cycloaddition between benzimidates and 2H-azirines yields multisubstituted imidazoles under mild conditions. organic-chemistry.org Similarly, gold-catalyzed [3+2] annulation of 1,2,4-oxadiazoles with ynamides provides an atom-economical route to imidazoles. organic-chemistry.org

Condensation reactions, which unite multiple components in a single process, are among the most common and classic methods for imidazole synthesis.

Debus-Radziszewski Synthesis: This is a foundational multi-component reaction that synthesizes imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.orgnumberanalytics.com The reaction can be seen as a two-stage process where the dicarbonyl and ammonia first condense to form a diimine, which then condenses with the aldehyde. wikipedia.org Modifications using a primary amine instead of ammonia can produce N-substituted imidazoles. wikipedia.org

Van Leusen Imidazole Synthesis: This approach utilizes the reaction of a tosylmethyl isocyanide (TosMIC) with an aldehyde or ketone to form the imidazole ring. numberanalytics.comnih.gov It is a versatile three-component reaction that can be adapted to produce a wide array of substituted imidazoles. nih.gov

Ketone Oxidation-Condensation: A one-pot process starting from ketones can yield 2,4(5)-disubstituted imidazoles. The method involves a ketone oxidation using catalytic hydrobromic acid (HBr) and dimethyl sulfoxide (B87167) (DMSO), followed by a condensation reaction with an aldehyde and ammonium acetate. rsc.orgorganic-chemistry.org

Transition metal catalysis has significantly advanced the synthesis of complex imidazole derivatives by enabling reactions that are otherwise difficult, improving efficiency, and controlling selectivity. numberanalytics.com

Copper-Catalyzed Reactions: Copper is a widely used catalyst in imidazole synthesis. It can catalyze the regioselective diamination of terminal alkynes with amidines to produce 1,2,4-trisubstituted imidazoles. organic-chemistry.org Other copper-catalyzed methods include the reaction between two different isocyanides and the oxidative cyclization of various precursors. organic-chemistry.orgbeilstein-journals.org A series of imidazole derivatives have been prepared using a Copper(II) catalyst via the Mannich base technique. nih.gov

Rhodium-Catalyzed Reactions: Rhodium(II) catalysts are effective in the reaction of stable 1-sulfonyl triazoles with nitriles, which proceeds via rhodium iminocarbenoid intermediates to give imidazoles in good to excellent yields. organic-chemistry.org

Ruthenium-Catalyzed Reactions: Ruthenium carbonyl has been used to catalyze the bifunctionalization of 1,2-disubstituted acetylenes, which, after subsequent reaction with ammonium carbonate, yields monosubstituted imidazoles. nih.gov

Below is a table summarizing various metal-catalyzed approaches to imidazole synthesis.

Interactive Data Table: Metal-Catalyzed Imidazole Synthesis| Catalyst Type | Reaction Description | Starting Materials | Reference(s) |

|---|---|---|---|

| Copper (Cu) | Oxidative C–H amination | Pyridyl esters, Benzylamine | beilstein-journals.org |

| Copper (Cu) | [3 + 2] Cycloaddition | Amidines, Terminal Alkynes | organic-chemistry.org |

| Copper (Cu) | Mannich base reaction | Imidazole, Aldehydes, Benzylidene hydrazine | nih.gov |

| Rhodium (Rh) | Reaction via iminocarbenoids | 1-Sulfonyl triazoles, Nitriles | organic-chemistry.org |

| Palladium (Pd) | Cyclization | Not specified | numberanalytics.com |

| Ruthenium (Ru) | Oxidation of alkynes | 1,2-Disubstituted acetylenes, Ammonium carbonate | nih.gov |

In line with the principles of green chemistry, significant research has focused on developing more environmentally friendly synthetic routes. These methods aim to reduce waste, minimize energy consumption, and avoid hazardous solvents. bohrium.comresearchgate.net

Microwave Irradiation: This technique serves as a green alternative to conventional heating, often accelerating reactions, increasing yields, and improving product selectivity. researchgate.net The synthesis of 2,4,5-trisubstituted imidazoles from 1,2-diketones and aldehydes using ammonium acetate can be efficiently performed under microwave irradiation. researchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies purification. A one-pot, four-component synthesis of 1,2,4-trisubstituted 1H-imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions. organic-chemistry.org

Ultrasound Irradiation and Ball Milling: Sonochemistry (ultrasound) and mechanochemistry (ball milling) are other green tools employed in imidazole synthesis to facilitate reactions and reduce the need for harsh conditions. bohrium.com

Use of Ionic Liquids: Room temperature ionic liquids can serve as recyclable reaction media, and in some cases, can catalyze the reaction, eliminating the need for an additional catalyst. organic-chemistry.org

Direct Synthesis and Regioselective Functionalization of Ethyl 4-chloro-1H-imidazole-2-carboxylate

The most direct route to this compound involves the regioselective chlorination of a pre-existing imidazole ring system. A patented one-step method details this specific transformation. google.com

The synthesis starts with a precursor, Ethyl 1H-imidazole-2-carboxylate (Compound A), and introduces a chlorine atom at the C-4 position of the imidazole ring. The reaction is achieved by treating the precursor with N-chlorosuccinimide (NCS), a common electrophilic chlorinating agent. The process is performed in the presence of an organic acid catalyst in a suitable solvent. google.com The regioselectivity, which favors chlorination at the C-4 position over the C-5 position, is a key aspect of this functionalization.

The table below outlines the reaction components and conditions as described in the synthesis. google.com

Interactive Data Table: Direct Synthesis of this compound| Component | Role | Examples/Specifics | Reference(s) |

|---|---|---|---|

| Starting Material | Precursor | Ethyl 1H-imidazole-2-carboxylate | google.com |

| Chlorinating Agent | Reagent | N-chlorosuccinimide (NCS) | google.com |

| Catalyst | Organic Acid | Acetic acid, Trifluoroacetic acid, Methanesulfonic acid | google.com |

| Solvent | Reaction Medium | Dimethylformamide (DMF), N-methylpyrrolidone (NMP) | google.com |

| Temperature | Condition | Cooled to 0 °C before addition of NCS solution | google.com |

Precursor-Based Synthetic Approaches to this compound

Precursor-based approaches encompass methods where the final molecule is assembled from constituent parts. This can include either building the imidazole ring from acyclic precursors or functionalizing a simplified imidazole core.

The direct chlorination described in the previous section is a prime example of a precursor-based synthesis, where Ethyl 1H-imidazole-2-carboxylate serves as the immediate precursor. google.com

Alternative precursor-based strategies could involve constructing the imidazole ring from starting materials that already contain the necessary chloro-substituent. For instance, a synthesis could theoretically start from a chlorinated α-dicarbonyl compound or another chlorinated building block, which would then be cyclized with other components to form the final substituted imidazole ring. While a specific example for the target molecule using this "ring formation" strategy is not detailed in the provided literature, the synthesis of related compounds demonstrates the feasibility of this approach. For example, a key intermediate for the drug Olmesartan, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, is synthesized in three steps from ethyl oxalate (B1200264) and ethyl chloroacetate, showcasing how the core ring is built from acyclic precursors. jocpr.comjocpr.com This general principle of assembling the ring from carefully chosen fragments remains a cornerstone of heterocyclic synthesis.

Halogenation of Imidazole-2-carboxylate Precursors

A direct and efficient method for the synthesis of this compound involves the chlorination of an appropriate imidazole-2-carboxylate precursor. A notable one-step process utilizes Ethyl 1H-imidazole-2-carboxylate as the starting material and N-chlorosuccinimide (NCS) as the chlorinating agent. researchgate.net This electrophilic substitution reaction targets the C4 position of the imidazole ring, which is activated towards such transformations.

Esterification of 4-chloro-1H-imidazole-2-carboxylic Acid

An alternative synthetic route is the esterification of 4-chloro-1H-imidazole-2-carboxylic acid. While specific literature detailing this exact transformation is not abundant, the principles of Fischer-Speier esterification can be applied. This classic method involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.comathabascau.camasterorganicchemistry.comorganic-chemistry.orglibretexts.org

The mechanism of Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution. youtube.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. youtube.com Subsequently, the alcohol acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting ester yields the final product. To drive the equilibrium towards the formation of the ester, it is common practice to use a large excess of the alcohol or to remove the water as it is formed. athabascau.calibretexts.org The application of this method to 4-chloro-1H-imidazole-2-carboxylic acid would require careful optimization of reaction conditions to ensure efficient conversion without undesirable side reactions involving the chloro-substituted imidazole ring.

Optimization of Reaction Parameters for Enhanced Synthetic Efficiency and Purity

To maximize the yield and purity of this compound, particularly in the halogenation pathway, several reaction parameters can be optimized.

| Parameter | Conditions | Effect on Reaction |

| Solvent | Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) | Provides a suitable medium for the reaction. researchgate.net |

| Chlorinating Agent | N-chlorosuccinimide (NCS) | Acts as the source of electrophilic chlorine. researchgate.net |

| Organic Acid | Acetic acid, trifluoroacetic acid, or methanesulfonic acid | Enhances the electrophilicity of NCS, promoting the reaction and improving yield and purity. researchgate.net |

| Temperature | -5 to 0 °C | Low temperatures are employed to control the reaction rate and minimize the formation of byproducts. researchgate.net |

| Reaction Time | 15 to 20 hours | Sufficient time is required for the reaction to proceed to completion. researchgate.net |

| Stoichiometry | Mass ratio of Ethyl 1H-imidazole-2-carboxylate to NCS is typically 1:0.5-1. | The ratio of reactants is crucial for optimizing the conversion and minimizing unreacted starting material. researchgate.net |

The use of an organic acid is a key innovation in this synthesis, as it provides a better polarization environment for the NCS molecule, which in turn improves the electrophilic activity of the substrate, promotes the reaction, and reduces the generation of byproducts. researchgate.net

Chromatographic and Crystallographic Techniques for Product Isolation and Characterization

Following the synthesis, the isolation and purification of this compound are critical steps to obtain a product of high purity.

Chromatographic Techniques:

Column chromatography is a standard method for the purification of the crude product. researchgate.net While specific conditions for this exact compound are not extensively detailed in the literature, general principles for the purification of related imidazole derivatives can be applied. A typical stationary phase would be silica (B1680970) gel. The mobile phase, or eluent, would likely be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. The polarity of the eluent mixture would be carefully adjusted to achieve optimal separation of the desired product from any unreacted starting materials or byproducts. Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and the effectiveness of the chromatographic separation. researchgate.net

Crystallographic Techniques:

After purification, recrystallization can be employed to obtain the product in a crystalline form, which is often indicative of high purity. The choice of solvent for recrystallization is crucial and would be determined empirically. A suitable solvent system would be one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature.

In one reported synthesis, after column chromatography, the crude product was slurried in acetonitrile (B52724), filtered, and the filter cake was washed with water and dried to yield a white solid with a purity of 98.6%. researchgate.net The characterization of this product was confirmed by ¹H NMR spectroscopy, which showed the expected signals for the protons on the imidazole ring and the ethyl group. researchgate.net

Chemical Reactivity and Transformational Chemistry of Ethyl 4 Chloro 1h Imidazole 2 Carboxylate

Ester Group Transformations at the C-2 Position

The ester functional group at the C-2 position of the imidazole (B134444) ring is amenable to several common transformations, including hydrolysis, transesterification, and amidation. These reactions allow for the introduction of various functional groups, significantly expanding the synthetic possibilities.

Hydrolysis to 4-chloro-1H-imidazole-2-carboxylic Acid

The hydrolysis of the ethyl ester to its corresponding carboxylic acid is a fundamental transformation. This reaction is typically carried out under basic conditions, for instance, by treatment with potassium hydroxide (B78521) solution. The resulting 4-chloro-1H-imidazole-2-carboxylic acid is a key building block for further derivatization.

A general procedure involves dissolving Ethyl 4-chloro-1H-imidazole-2-carboxylate in a solution of potassium hydroxide. The reaction progress can be monitored, and upon completion, the pH is adjusted to acidic conditions, typically around 2, to precipitate the carboxylic acid product.

Transesterification Reactions with Various Alcohols

Transesterification offers a pathway to different ester derivatives of the 4-chloro-1H-imidazole-2-carboxylic acid scaffold. While specific examples for this compound are not extensively documented in the provided search results, the general principles of transesterification can be applied. This reaction would typically involve reacting the ethyl ester with a different alcohol in the presence of an acid or base catalyst. The equilibrium of the reaction can be shifted towards the product by using a large excess of the new alcohol or by removing the ethanol (B145695) as it is formed.

Amidation Reactions and Formation of Carboxamide Derivatives

The conversion of the ester to an amide is a crucial transformation for introducing nitrogen-containing functionalities. This can be achieved by reacting this compound with a primary or secondary amine. derpharmachemica.comresearchgate.net These reactions are often facilitated by activating agents. nih.govlookchemmall.com

For instance, direct amidation can be performed using various amines in the presence of a coupling agent. lookchemmall.com The synthesis of amide derivatives of a similar compound, 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid, has been accomplished by condensation with various sulfonamides and isoniazid (B1672263) using phosphorus oxychloride as a condensing agent. derpharmachemica.com This suggests that similar methodologies could be applied to this compound to produce a diverse range of carboxamide derivatives.

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| Carboxylic Acid | Amine | Activating Agent (e.g., phosphonium (B103445) salts) | Amide | researchgate.netnih.gov |

| 1-(2-chloroethyl)-5-nitro-1H-imidazole-2-carboxylic acid | Sulfonamides/Isoniazid | Phosphorus Oxychloride, Pyridine | Corresponding Amide | derpharmachemica.com |

Reactivity at the C-4 Chlorine Substituent

The chlorine atom at the C-4 position of the imidazole ring is a key site for reactivity, enabling the introduction of a wide array of substituents through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions on the Imidazole Ring

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for functionalizing the imidazole core. wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile displaces the chloride ion. The reactivity of the chloro-substituted imidazole is enhanced by the presence of the electron-withdrawing ester group on the ring, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orglibretexts.orglibretexts.org

Common nucleophiles for SNAr reactions include amines, alkoxides, and thiols. The reaction conditions typically involve heating the imidazole substrate with the nucleophile in a suitable solvent. The presence of electron-withdrawing groups ortho or para to the leaving group generally accelerates the reaction. masterorganicchemistry.comlibretexts.org

| Reactant 1 | Nucleophile | Conditions | Product | Reference |

| 2,4-dinitrochlorobenzene | Hydroxide | Basic solution in water | 2,4-dinitrophenol | wikipedia.org |

| p-chloronitrobenzene | Hydroxide ion | 130 °C | p-nitrophenol | libretexts.org |

| o-chloronitrobenzene | Hydroxide ion | 130 °C | o-nitrophenol | libretexts.org |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds at the C-4 position. tcichemicals.comsigmaaldrich.com These reactions typically employ palladium or nickel catalysts to couple the chloroimidazole with a variety of organometallic reagents or other partners. tcichemicals.com

Prominent examples of cross-coupling reactions applicable in this context include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters. sigmaaldrich.com

Heck Reaction: Coupling with alkenes. sigmaaldrich.com

Sonogashira Coupling: Reaction with terminal alkynes. sigmaaldrich.com

Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds. sigmaaldrich.com

Negishi Coupling: Reaction with organozinc reagents. sigmaaldrich.com

Stille Coupling: Reaction with organotin compounds. sigmaaldrich.com

These reactions offer a broad scope for introducing diverse functionalities, including aryl, heteroaryl, alkyl, alkenyl, and alkynyl groups, onto the imidazole ring. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. sigmaaldrich.com

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed | Reference |

| Suzuki-Miyaura | Boronic Acid/Ester | Palladium/Ligand | C-C | sigmaaldrich.com |

| Heck | Alkene | Palladium/Ligand | C-C | sigmaaldrich.com |

| Sonogashira | Terminal Alkyne | Palladium/Copper | C-C | sigmaaldrich.com |

| Buchwald-Hartwig | Amine | Palladium/Ligand | C-N | sigmaaldrich.com |

| Negishi | Organozinc Reagent | Palladium/Nickel | C-C | sigmaaldrich.com |

| Stille | Organotin Compound | Palladium/Ligand | C-C | sigmaaldrich.com |

Reductive Dehalogenation Processes

The chlorine substituent at the C4 position of the imidazole ring is susceptible to removal through reductive dehalogenation, a common transformation for aryl and heteroaryl halides. A standard and effective method for this transformation is catalytic hydrodechlorination. This process typically involves a palladium catalyst, such as palladium on carbon (Pd/C) or palladium(II) acetate (B1210297), in the presence of a hydrogen source.

While specific studies detailing the reductive dehalogenation of this compound are not extensively documented, the reaction is analogous to the well-established hydrodechlorination of other chloroarenes and chlorophenols. jsynthchem.comnih.govwikipedia.org The general mechanism involves the oxidative addition of the C-Cl bond to the palladium(0) catalyst, followed by hydrogenolysis to yield the dechlorinated product, Ethyl 1H-imidazole-2-carboxylate, and regenerating the catalyst. The hydrogen source can be hydrogen gas (H₂) or a transfer agent like polymethylhydrosiloxane (B1170920) (PMHS). nih.gov The reaction is often facilitated by a base to neutralize the HCl generated.

Key parameters influencing the reaction's efficiency include the choice of catalyst, solvent, hydrogen source, and temperature. For instance, the use of palladium(II) acetate with PMHS and aqueous potassium fluoride (B91410) in THF has been shown to rapidly dehalogenate aryl chlorides at room temperature. nih.gov

Table 1: Representative Conditions for Analogous Reductive Dehalogenation

| Catalyst | Reducing Agent/H₂ Source | Solvent | Temperature | Substrate Class | Ref. |

| Palladium(II) acetate | Polymethylhydrosiloxane (PMHS) / aq. KF | THF | Room Temp. | Chloroarenes | nih.gov |

| Palladium on Alumina (Pd/Al) | Hydrogen (H₂) | Water | Ambient | 4-Chlorophenol | jsynthchem.comwikipedia.org |

| Palladium on Graphene Oxide (Pd/GO) | Hydrogen (H₂) | Water | Ambient | 4-Chlorophenol | jsynthchem.comwikipedia.org |

| Palladium on Zeolite Y (Pd@Y) | Hydrogen (H₂) | Water | Ambient | 2,4,6-Trichloroanisole | organic-chemistry.org |

Reactivity at the Imidazole Nitrogen Atoms (N-alkylation, N-acylation)

The imidazole ring of this compound contains two nitrogen atoms (N1 and N3) that can act as nucleophiles, leading to N-alkylation and N-acylation reactions. The regioselectivity of these reactions is governed by a combination of electronic and steric factors. nih.gov

The two ring nitrogens are in distinct electronic environments. The N1-H tautomer is generally more stable. In this tautomer, the N3 nitrogen is adjacent to the electron-withdrawing chloro group, while the N1 nitrogen is adjacent to the ethyl carboxylate group. Upon deprotonation to form the imidazolate anion, the resulting negative charge is shared between the two nitrogens. The site of subsequent attack by an electrophile (e.g., an alkyl or acyl group) is influenced by the substituents. Electron-withdrawing groups tend to direct alkylation to the more remote nitrogen atom. nih.gov Steric hindrance from both the existing ring substituents and the incoming electrophile also plays a crucial role, favoring reaction at the less sterically hindered nitrogen. nih.gov

N-alkylation: The alkylation of imidazoles is typically achieved by treating the heterocycle with an alkyl halide (e.g., benzyl (B1604629) bromide or methyl iodide) in the presence of a base. wikipedia.org The base, such as potassium carbonate (K₂CO₃), deprotonates the imidazole N-H, generating the more nucleophilic imidazolate anion, which then attacks the alkyl halide. The choice of solvent, commonly a polar aprotic one like dimethylformamide (DMF), is also critical. wikipedia.org

Studies on structurally similar compounds, such as ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates, demonstrate that alkylation with benzyl halides in the presence of K₂CO₃ in DMF proceeds efficiently. wikipedia.orgwikipedia.org For this compound, alkylation is expected to yield a mixture of N1 and N3 substituted isomers, with the ratio depending on the specific reaction conditions and the nature of the alkylating agent.

N-acylation: N-acylation proceeds via a similar mechanism, using an acylating agent like an acyl chloride or acid anhydride (B1165640) in the presence of a base. The reaction introduces an acyl group onto one of the ring nitrogens. The resulting N-acylimidazoles are often more labile than their N-alkyl counterparts and can be useful as activated acyl transfer agents.

Table 2: Representative Conditions for N-Alkylation of Imidazole Carboxylate Analogs

| Substrate | Alkylating Agent | Base | Solvent | Product | Ref. |

| Ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylate | Substituted Benzyl Halides | K₂CO₃ | DMF | 1-Benzyloxyimidazole derivatives | wikipedia.orgwikipedia.org |

| 4(5)-Substituted Imidazoles | Alkylating Agents | aq. NaOH | Water | Mixture of N1 and N3 alkylated isomers | nih.gov |

| Imidazole | Alkyl Halides | KOH/Al₂O₃ | - | N-Alkyl Imidazoles |

Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. organic-chemistry.org Well-known MCRs for the synthesis of heterocyclic structures include the Ugi, Passerini, and Biginelli reactions. wikipedia.orgorganic-chemistry.orgnih.gov

A review of the scientific literature indicates that while imidazoles are often synthesized via multicomponent strategies (e.g., the van Leusen imidazole synthesis) or used as organocatalysts in such reactions, examples of MCRs that utilize a pre-functionalized building block like this compound as a primary reactant are not widely documented. The potential for this compound to act as a component in reactions like the Ugi or Passerini reaction, for instance by having its N-H group participate as the amine component, remains an area for future exploration. The current body of research primarily focuses on its synthesis and its application in more traditional stepwise synthetic sequences.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of Ethyl 4-chloro-1H-imidazole-2-carboxylate. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the ethyl group and the imidazole (B134444) ring. The ethyl group protons typically appear as a triplet for the methyl (CH₃) group and a quartet for the methylene (B1212753) (CH₂) group, arising from spin-spin coupling. The proton attached to the imidazole ring will appear as a singlet in the aromatic region of the spectrum. The N-H proton of the imidazole ring often presents as a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data by providing signals for each unique carbon atom in the molecule. This includes distinct resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the chloro-substituted imidazole ring. The chemical shifts are influenced by the electronegativity of adjacent atoms (Cl, N, O), providing key structural confirmation.

A representative, though not specific, dataset for related imidazole esters shows expected chemical shift regions. organicchemistrydata.orgchemicalbook.comchemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data Interpretation This table is illustrative and actual values may vary based on solvent and experimental conditions.

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | N-H (imidazole) | Broad, variable | Singlet (br s) |

| C-H (imidazole) | 7.0 - 8.0 | Singlet (s) | |

| -OCH₂CH₃ | 4.0 - 4.5 | Quartet (q) | |

| -OCH₂CH₃ | 1.2 - 1.5 | Triplet (t) | |

| ¹³C | C=O (ester) | 158 - 165 | - |

| C-Cl (imidazole) | 130 - 140 | - | |

| C-COOEt (imidazole) | 135 - 145 | - | |

| -OCH₂CH₃ | 60 - 65 | - | |

| -OCH₂CH₃ | 13 - 15 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. For this compound (C₆H₇ClN₂O₂), the molecular weight is approximately 174.59 g/mol .

In a typical mass spectrum, the compound would exhibit a molecular ion peak (M⁺). Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion, with a peak for the ³⁵Cl isotope (M⁺) and a smaller peak for the ³⁷Cl isotope (M+2) in an approximate 3:1 ratio.

Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) or the entire ester group. libretexts.org The imidazole ring itself is relatively stable, but fragmentation can occur through cleavage of the substituents. Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.

Table 2: Expected Mass Spectrometry Fragmentation This table is illustrative and based on general fragmentation patterns of esters and heterocyclic compounds.

| m/z Value | Possible Fragment Ion | Interpretation |

|---|---|---|

| 174/176 | [C₆H₇ClN₂O₂]⁺ | Molecular ion (M⁺) showing ³⁵Cl/³⁷Cl isotope pattern |

| 145/147 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 129/131 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| 101/103 | [M - COOC₂H₅]⁺ | Loss of the ethyl carboxylate group |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, allowing for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A strong absorption band is expected for the C=O (carbonyl) stretch of the ester group, typically in the range of 1700-1750 cm⁻¹. The N-H stretching vibration of the imidazole ring would appear as a broad band in the region of 3200-3500 cm⁻¹. C-H stretching vibrations from the ethyl group and the imidazole ring would be observed around 2850-3100 cm⁻¹. The C-N and C=C stretching vibrations of the imidazole ring appear in the fingerprint region (below 1600 cm⁻¹), along with the C-Cl stretching vibration. Carboxylate groups generally show strong asymmetric and symmetric stretches between 1650-1540 cm⁻¹ and 1450-1360 cm⁻¹, respectively. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds like C-C and C=C of the imidazole ring often produce stronger Raman signals than IR signals.

Table 3: Characteristic IR Absorption Bands This table is illustrative and based on typical frequency ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H stretch | Imidazole ring | 3200-3500 (broad) |

| C-H stretch | Ethyl group, Imidazole ring | 2850-3100 |

| C=O stretch | Ester | 1700-1750 (strong) |

| C=N, C=C stretch | Imidazole ring | 1400-1600 |

| C-O stretch | Ester | 1000-1300 |

| C-Cl stretch | Chloro-substituent | 600-800 |

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for determining the purity of this compound and for its separation from reaction byproducts or starting materials. bldpharm.com

A typical HPLC method would employ a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Detection is commonly achieved using a UV detector, set at a wavelength where the imidazole chromophore absorbs strongly (e.g., around 234 nm for a related compound). chemicalbook.com

The purity of the sample is determined by integrating the area of the main peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. A sharp, symmetrical peak at a specific retention time under defined conditions is indicative of a pure compound. Some suppliers report purities of >95% as determined by HPLC. lgcstandards.com

Table 4: Illustrative HPLC Method Parameters

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18, 5 µm particle size |

| Mobile Phase | Isocratic or gradient mixture of water (with formic acid or buffer) and acetonitrile/methanol |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at ~230-240 nm |

| Temperature | Ambient or controlled (e.g., 25-40 °C) |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and intermolecular interactions.

For this compound, a single-crystal XRD analysis would confirm the planarity of the imidazole ring and the conformation of the ethyl carboxylate group relative to the ring. It would also reveal how the molecules pack in the crystal lattice, including details of any hydrogen bonding involving the imidazole N-H group and the ester carbonyl oxygen, or other intermolecular interactions like C-H···O or C-H···N bonds. researchgate.net

Table 5: Expected Information from a Single-Crystal XRD Study

| Parameter | Information Gained |

|---|---|

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths and Angles | Confirmation of covalent structure |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent forces |

Computational Chemistry and Theoretical Studies of Ethyl 4 Chloro 1h Imidazole 2 Carboxylate

Quantum Mechanical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum mechanical calculations are fundamental to understanding the electronic properties of Ethyl 4-chloro-1H-imidazole-2-carboxylate. These calculations, typically performed using Density Functional Theory (DFT), provide insights into the distribution of electrons within the molecule, which in turn governs its reactivity and spectroscopic behavior.

The electronic structure of this compound is characterized by the aromatic imidazole (B134444) ring, substituted with an electron-withdrawing chloro group at the C4 position and an ethyl carboxylate group at the C2 position. The chloro substituent influences the electron density of the imidazole ring through both inductive and resonance effects. The ethyl carboxylate group also acts as an electron-withdrawing group, further modulating the electronic environment.

A key aspect of the electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, while the LUMO is likely to be distributed over the imidazole ring and the electron-withdrawing carboxylate group. The presence of the chloro group is anticipated to lower the energy of both the HOMO and LUMO compared to the unsubstituted parent compound.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.5 D |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about transition states and reaction pathways that can be difficult to obtain experimentally. For the synthesis of this compound, computational studies can help to understand the step-by-step process of its formation.

The synthesis of the imidazole ring can be achieved through various methods, such as the Radziszewski synthesis or variations thereof. A plausible synthetic route to this compound could involve the reaction of a suitably substituted glyoxal derivative with an ammonia (B1221849) source and formaldehyde, followed by chlorination.

Computational modeling of such a reaction would involve:

Locating Reactants, Intermediates, Transition States, and Products: The geometries of all species involved in the reaction are optimized to find their lowest energy conformations.

Calculating Reaction Energies and Activation Barriers: The energies of the optimized structures are calculated to determine the thermodynamics and kinetics of each reaction step. The transition states represent the energy barriers that must be overcome for the reaction to proceed.

Visualizing Reaction Pathways: The intrinsic reaction coordinate (IRC) method can be used to connect the transition states with the corresponding reactants and products, providing a clear picture of the reaction pathway.

For the chlorination step, computational modeling could help to determine whether the reaction proceeds via an electrophilic substitution mechanism and to identify the most likely site of chlorination on the imidazole ring.

Prediction of Spectroscopic Parameters via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a standard method for the accurate prediction of various spectroscopic parameters, including NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These theoretical predictions can be invaluable for the structural characterization of newly synthesized compounds like this compound and for the interpretation of experimental spectra.

NMR Spectroscopy: DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the molecule, the chemical shifts can be determined relative to a standard reference compound (e.g., tetramethylsilane). Comparing the calculated chemical shifts with experimental data can confirm the proposed structure of the molecule. For this compound, DFT would be expected to predict the downfield shift of the proton at the C5 position of the imidazole ring due to the electron-withdrawing effects of the adjacent chloro and carboxylate groups.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and corresponding intensities of the molecule. These calculations can aid in the assignment of the various absorption bands observed in the experimental IR spectrum to specific vibrational modes of the molecule, such as the C=O stretching of the ester, the C-Cl stretching, and the various vibrations of the imidazole ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra of molecules. By calculating the energies of the electronic transitions from the ground state to various excited states, the wavelengths of maximum absorption (λmax) can be predicted. For this compound, the main electronic transitions are expected to be of the π → π* type within the imidazole ring.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopic Technique | Predicted Parameter | Value |

| 1H NMR | Chemical Shift (H5) | 7.8 ppm |

| 13C NMR | Chemical Shift (C4) | 120 ppm |

| IR | C=O Stretch | 1720 cm-1 |

| UV-Vis | λmax | 265 nm |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum mechanical calculations provide detailed information about the electronic structure of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.

For a flexible molecule like this compound, which has a rotatable ethyl group, MD simulations can be used to explore its conformational space. By simulating the motion of the atoms over a period of time, the different accessible conformations and their relative populations can be determined. This is important for understanding how the molecule might interact with biological targets or how it packs in a crystal lattice.

MD simulations can also be used to study the behavior of this compound in different solvents. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), the solvation structure and the dynamics of the solvent molecules around the solute can be investigated. This can provide insights into the solubility of the compound and its interactions with the solvent.

The key steps in a molecular dynamics simulation include:

System Setup: Defining the initial positions and velocities of all atoms in the system.

Force Field: Using a set of parameters (a force field) to describe the potential energy of the system as a function of the atomic positions.

Integration of Equations of Motion: Solving Newton's equations of motion for all atoms in the system to propagate their positions and velocities over time.

Analysis of Trajectories: Analyzing the resulting trajectories to calculate various properties of interest, such as conformational changes, radial distribution functions, and diffusion coefficients.

In Silico Design of Novel Imidazole Derivatives

This compound can serve as a valuable starting point or scaffold for the in silico design of novel imidazole derivatives with desired biological activities. Computational techniques play a crucial role in this process, allowing for the rational design and virtual screening of large libraries of compounds before they are synthesized and tested experimentally.

The process of in silico drug design typically involves the following steps:

Target Identification and Validation: Identifying a biological target (e.g., an enzyme or a receptor) that is involved in a particular disease.

Lead Identification: Identifying a "lead" molecule, such as this compound, that shows some activity towards the target.

Lead Optimization: Modifying the structure of the lead molecule to improve its potency, selectivity, and pharmacokinetic properties. This is where computational tools are extensively used.

Structure-Activity Relationship (SAR) Studies: Using computational models to understand how changes in the molecular structure affect its biological activity.

Molecular Docking: Simulating the binding of the designed derivatives to the active site of the target protein to predict their binding affinity and binding mode.

ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the designed compounds.

By systematically modifying the substituents on the imidazole ring of this compound (e.g., by replacing the chloro group with other halogens or functional groups, or by modifying the ethyl ester), it is possible to design new molecules with potentially enhanced biological activity. nih.gov

Applications of Ethyl 4 Chloro 1h Imidazole 2 Carboxylate As a Core Synthetic Building Block

Precursor for Diverse Imidazole-Containing Heterocyclic Systems

The inherent reactivity of the chloro and ester functionalities on the imidazole (B134444) ring of Ethyl 4-chloro-1H-imidazole-2-carboxylate allows for its elaboration into a variety of more complex heterocyclic structures. The chlorine atom at the 4-position is susceptible to nucleophilic substitution, providing a convenient handle to introduce diverse substituents. This reactivity is crucial for the construction of fused imidazole systems, which are prevalent in many biologically active molecules.

For instance, the synthesis of fused imidazoles, such as imidazo[4,5-c]pyridines, often relies on the strategic functionalization of the imidazole core. nih.gov While direct examples using this compound are not extensively documented in readily available literature, the principles of established synthetic routes for similar structures can be applied. For example, the Marckwald reaction, which involves the cyclization of α-amino carbonyl compounds with thiocyanates, is a powerful method for forming imidazole rings. nih.gov The chloro-substituted imidazole can be envisioned as a key starting material where the chloro group is first displaced by a suitable nucleophile, followed by transformations of the ester group to facilitate cyclization and the formation of fused ring systems.

Furthermore, the synthesis of various substituted imidazole-4-carboxylates has been demonstrated through methods like microwave-assisted 1,5-electrocyclization of azavinyl azomethine ylides. These methods highlight the modularity in constructing the imidazole core, and a pre-existing, functionalized building block like this compound offers a strategic advantage for creating libraries of diverse imidazole-containing compounds.

Intermediate in the Synthesis of Complex Organic Molecules

A notable example, although involving a structurally related analogue, is the synthesis of Olmesartan, an angiotensin II receptor antagonist. The synthesis of a key intermediate for Olmesartan, ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate, showcases the importance of substituted imidazole carboxylates in constructing intricate drug molecules. nih.gov The synthesis of such intermediates often involves the careful orchestration of reactions to build up the desired substitution pattern on the imidazole ring. Starting with a compound like this compound could provide a more direct route to certain analogues by leveraging the reactivity of the chloro and ester groups.

The synthesis of novel chalcones and pyrazoles embedded with a 2-butyl-4-chloro-1-methylimidazole core further underscores the value of chloro-substituted imidazoles as intermediates for bioactive compounds. In these syntheses, the chloro-imidazole aldehyde serves as a crucial building block for condensation reactions. This suggests that this compound, after appropriate functional group manipulation of the ester, could be a valuable precursor for similar classes of compounds with potential biological activities.

Enabling Functional Group Interconversions for Advanced Chemical Scaffolds

The two primary functional groups of this compound, the chloro group and the ethyl ester, are ripe for a variety of interconversions, making it a versatile platform for generating advanced chemical scaffolds.

The chloro group at the 4-position is a prime site for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of nucleophiles, including amines, thiols, and alkoxides, thereby enabling the synthesis of a diverse library of 4-substituted imidazole derivatives. The reactivity of halogenated imidazoles in nucleophilic substitution reactions is a well-established principle in heterocyclic chemistry. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, represent another powerful tool for functionalizing the chloro-substituted position. acs.orgyoutube.com These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, introducing aryl, vinyl, and amino groups, respectively. This capability is crucial for building the complex carbon skeletons often found in modern pharmaceuticals and materials.

The ethyl ester at the 2-position can also be readily transformed. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or reduced to an alcohol. These transformations provide access to a new set of derivatives with different physicochemical properties and potential biological activities.

Strategic Component in Retrosynthetic Analysis for Target Molecules

In the strategic planning of a synthesis, known as retrosynthetic analysis, complex target molecules are broken down into simpler, commercially available or readily synthesizable starting materials. This compound often emerges as a key "synthon" or synthetic equivalent in the retrosynthesis of molecules containing a 4-substituted-1H-imidazole-2-carboxylic acid or related moiety.

When a target molecule contains a 4-amino, 4-thio, or 4-alkoxy-1H-imidazole-2-carboxylate core, a retrosynthetic disconnection at the C4-heteroatom bond logically points back to this compound as a potential starting material. The known reactivity of the chloro group towards nucleophilic substitution makes this a reliable and efficient synthetic strategy.

Similarly, if the target molecule features a biaryl or a styrenyl group at the 4-position of the imidazole ring, a retrosynthetic disconnection based on a palladium-catalyzed cross-coupling reaction would identify this compound as a key precursor. Its commercial availability and predictable reactivity make it an attractive choice for synthetic chemists aiming to construct complex molecular frameworks in an efficient and convergent manner. The ability to introduce diverse functionalities at both the 2- and 4-positions through sequential and orthogonal reactions further enhances its strategic value in the design of novel synthetic routes.

Future Research Directions and Innovations

Development of Green Chemistry Approaches for Synthesis

Key areas of exploration in green synthesis include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. nih.govresearchgate.netnih.gov The application of solvent-free microwave-assisted synthesis is a particularly promising avenue for a more environmentally friendly production of imidazole (B134444) derivatives. nih.gov

Ultrasonic Irradiation (Sonochemistry): The use of ultrasound can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. mdpi.comnih.gov This method has been successfully applied to the synthesis of various imidazole-based compounds and offers a milder, more rapid, and eco-friendly alternative to traditional methods. mdpi.comnih.gov

Use of Benign Catalysts and Solvents: Research is moving towards the use of reusable solid acid catalysts, such as zeolites (e.g., ZSM-11), and biodegradable catalysts like PEG-SOCl. nih.govijpsr.com These catalysts are often easily recoverable and can be reused multiple times without a significant loss of activity. nih.gov Furthermore, the replacement of volatile organic solvents with water or the use of solvent-free conditions is a critical aspect of greening the synthesis of imidazole derivatives. ijpsr.com

| Green Chemistry Approach | Potential Advantages for Ethyl 4-chloro-1H-imidazole-2-carboxylate Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. nih.govresearchgate.net |

| Ultrasonic Irradiation | Enhanced reaction rates, milder conditions, eco-friendly. mdpi.comnih.gov |

| Reusable Catalysts (e.g., Zeolites) | Reduced waste, cost-effective, catalyst can be recycled. nih.gov |

| Benign Solvents (e.g., Water) | Reduced environmental impact, improved safety. ijpsr.com |

Exploration of Novel Catalytic Transformations

The development of novel catalytic systems is crucial for the efficient and selective synthesis and functionalization of this compound. Future research will likely focus on expanding the catalytic toolbox to enable new types of chemical transformations.

Promising areas of investigation include:

Organocatalysis: This branch of catalysis utilizes small organic molecules to accelerate chemical reactions. benthamdirect.comresearchgate.net Organocatalysis offers advantages such as mild reaction conditions, broad functional group tolerance, and metal-free synthesis, which is highly desirable in many applications, particularly in the synthesis of pharmaceutical intermediates. benthamdirect.comnih.gov

N-Heterocyclic Carbene (NHC) Catalysis: N-Heterocyclic carbenes have emerged as powerful organocatalysts for a wide range of transformations, including umpolung (reactivity inversion) reactions. acs.org The application of NHC catalysis could open up new pathways for the functionalization of the imidazole ring of this compound.

Metal-Catalyzed Cross-Coupling Reactions: While green chemistry aims to reduce metal usage, the development of highly efficient and selective metal-catalyzed reactions remains a key research area. This includes exploring more sustainable and earth-abundant metal catalysts for cross-coupling reactions to modify the chloro-substituent on the imidazole ring.

High-Throughput Screening and Automated Synthesis Methodologies

To accelerate the discovery of new applications for this compound and its derivatives, high-throughput screening (HTS) and automated synthesis methodologies will become increasingly important.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds for their biological activity or other properties. nih.govnih.govacs.orgyoutube.comyoutube.com By utilizing robotic systems and automated data analysis, researchers can efficiently screen derivatives of this compound against various biological targets, such as enzymes or receptors, to identify promising lead compounds for drug discovery. nih.govacs.org

Automated Continuous Flow Synthesis: Continuous flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better reaction control, and the potential for seamless integration of reaction and purification steps. rsc.orgacs.orgnih.gov The development of fully automated continuous flow systems for the synthesis and modification of this compound would enable the rapid and efficient production of a diverse range of derivatives for screening and further investigation. nih.gov

| Technology | Application in this compound Research |

| High-Throughput Screening (HTS) | Rapidly identify biological activity of derivatives for drug discovery. nih.govnih.gov |

| Automated Continuous Flow Synthesis | Efficient and controlled production of diverse compound libraries. rsc.orgacs.orgnih.gov |

Advanced Characterization Beyond Traditional Techniques

A thorough understanding of the structure, properties, and reactivity of this compound and its derivatives is essential for their rational design and application. While traditional analytical techniques such as NMR and mass spectrometry are indispensable, future research will benefit from the application of more advanced characterization methods.

Computational and Theoretical Studies: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of molecules. daneshyari.commdpi.com These studies can aid in understanding reaction mechanisms and predicting the properties of new derivatives, thus guiding synthetic efforts.

Advanced Spectroscopic and Crystallographic Techniques: The use of two-dimensional (2D) NMR techniques and single-crystal X-ray diffraction will be crucial for the unambiguous structural elucidation of novel derivatives. mdpi.com These techniques provide detailed information about the connectivity of atoms and the three-dimensional arrangement of molecules in the solid state.

Expanding Synthetic Utility in Emerging Fields of Chemical Science

The unique chemical properties of this compound make it an attractive starting material for the synthesis of functional molecules in a variety of emerging scientific fields.

Chemical Biology: N-acyl imidazoles, which can be derived from this compound, have shown significant utility in chemical biology for applications such as the chemical labeling of proteins and the structural and functional analysis of RNA. nih.govresearchgate.net The tunable reactivity and water solubility of these derivatives make them well-suited for use in complex biological environments. nih.gov

Materials Science: Imidazole-based compounds have been investigated for their applications in materials science, for instance, as components of nonlinear optical materials. researchgate.net The ability to functionalize the imidazole core of this compound opens up possibilities for the design and synthesis of novel materials with tailored electronic and optical properties.

Medicinal Chemistry: The imidazole scaffold is a common feature in many biologically active compounds and approved drugs. nih.govresearchgate.nettsijournals.comnih.gov Future research will continue to explore the potential of this compound as a key intermediate in the synthesis of novel therapeutic agents targeting a wide range of diseases. mdpi.comnih.govresearchgate.net

| Field of Chemical Science | Potential Application of this compound Derivatives |

| Chemical Biology | Probes for protein labeling and RNA structural analysis. nih.govresearchgate.net |

| Materials Science | Precursors for nonlinear optical materials and other functional materials. researchgate.net |

| Medicinal Chemistry | Scaffolds for the development of new therapeutic agents. nih.govresearchgate.nettsijournals.com |

Q & A

Q. What are the common synthetic routes for Ethyl 4-chloro-1H-imidazole-2-carboxylate, and how do reaction conditions influence yield?

A typical synthesis involves multi-step reactions starting with halogenated precursors. For example, palladium-catalyzed hydrogenation or cyclization under alkaline conditions (e.g., NaOH in ethanol) is critical for imidazole ring formation. Key factors include solvent choice (ethanol vs. water), catalyst type (palladium on carbon vs. Raney nickel to avoid dehalogenation), and temperature control (45°C optimal for cyclization). Yields drop significantly with weaker bases (Na₂CO₃) or lower temperatures (25°C) .

Q. Which analytical techniques are most effective for characterizing this compound?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming substituent positions and purity. High-performance liquid chromatography (HPLC) ensures purity, while mass spectrometry (LC-MS) tracks intermediate formation during synthesis. X-ray crystallography (using software like SHELXL) resolves crystal structures, aiding in stereochemical validation .

Q. How does the chloro-substituent at the 4-position affect the compound’s reactivity?

The electron-withdrawing chloro group increases electrophilicity at adjacent positions, facilitating nucleophilic substitution or cross-coupling reactions. This substituent also stabilizes the imidazole ring against hydrolysis, which is critical for maintaining structural integrity in acidic or basic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis of this compound?

Catalyst selection is pivotal: Raney nickel minimizes dehalogenation side reactions compared to palladium on carbon. Solvent optimization (ethanol for solubility vs. water for easier separation) and precise temperature control (45°C for cyclization) improve yields. Automated reactors enhance reproducibility in multi-step syntheses .

Q. What computational methods are used to predict the biological activity of this compound?

Molecular docking simulations and density functional theory (DFT) calculations predict binding affinities to enzyme targets (e.g., cytochrome P450 or kinases). These methods help identify potential interaction sites, such as hydrogen bonding with the carboxylate group or π-π stacking with aromatic residues .

Q. How do structural modifications (e.g., fluorophenyl or methyl groups) alter the compound’s bioactivity?

Adding electron-withdrawing groups (e.g., fluorine) enhances binding to hydrophobic enzyme pockets, while methyl groups improve metabolic stability. Comparative studies of analogs (e.g., ethyl 2-(4-fluorophenyl)-5-methyl derivatives) reveal trends in potency and selectivity .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Cross-validate assays (e.g., enzyme inhibition vs. cell-based assays) to account for off-target effects. Meta-analyses of published data and controlled replication studies under standardized conditions (pH, solvent) clarify discrepancies. Patent databases and preclinical trial reports provide additional context .

Q. How is X-ray crystallography applied to study this compound’s solid-state properties?

SHELX software refines crystallographic data to determine bond lengths, angles, and packing arrangements. High-resolution data reveal intermolecular interactions (e.g., hydrogen bonds between carboxylate and amide groups), which inform solubility and stability profiles .

Q. What role does the ethyl ester group play in the compound’s pharmacokinetic properties?

The ester group enhances membrane permeability but is susceptible to hydrolysis by esterases, forming the carboxylic acid metabolite. Prodrug strategies or esterase-resistant analogs (e.g., cyclopropyl substitutions) can modulate bioavailability .

Q. How can researchers design derivatives with improved selectivity for specific enzyme targets?

Structure-activity relationship (SAR) studies guide modifications:

- Replace the chloro group with bromo or nitro groups to alter electronic effects.

- Introduce steric hindrance (e.g., bulky aryl substituents) to enhance target specificity.

- Use pharmacophore modeling to align functional groups with enzyme active sites .

Methodological Notes

- Data Sources : Prioritize peer-reviewed journals (e.g., synthesis protocols from SYNTHESIS), crystallographic databases (CCDC), and validated computational tools (AutoDock, Gaussian).

- Contradiction Management : Cross-reference biological assay conditions (e.g., IC₅₀ values under varying pH or co-solvents) to identify confounding factors .

- Safety Protocols : Follow guidelines from safety data sheets (SDS) for handling halogenated imidazoles, including PPE and waste disposal procedures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.